molecular formula C9H15N3O2 B6356078 [(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride CAS No. 1798883-94-9

[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride

Cat. No. B6356078
CAS RN: 1798883-94-9
M. Wt: 197.23 g/mol
InChI Key: JMYKJPOVDAJOKF-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a 1,2,4-oxadiazole ring and a tetrahydro-2H-pyran ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Tetrahydro-2H-pyran is a saturated six-membered ring with one oxygen atom .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles can be achieved via the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7/h7-8H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYKJPOVDAJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine

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